
Iopamidol-d8
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Iopamidol-d8 is the deuterium labeled Iopamidol . Iopamidol is a nonionic, X-Ray iodinated contrast agent (CA) for a wide variety of diagnostic applications. Iopamidol contains amide and hydroxyl functionalities that can be exploited for the generation of the chemical exchange saturation transfer (CEST) contrast .
Synthesis Analysis
The synthesis of Iopamidol involves several steps, including iodination, chlorination, amidation, and hydrolysis . The process starts with the iodination of 5-amino-1,3-benzenedicarboxylic acid with a solution of iodine monochloride in hydrochloric acid. The triiododerivative is then chlorinated with thionyl chloride to give the acyl chloride, which is reacted with (S)-2-acetoxypropanoyl chloride in N,N-dimethylacetamide. The derivative is then amidated with an excess of 2-amino-1,3-propanediol (commonly named serinol), and the intermediate is finally hydrolyzed with sodium hydroxide to give Iopamidol .Molecular Structure Analysis
Iopamidol has three crystal forms: an anhydrous, a monohydrate, and a pentahydrate form . The anhydrous and monohydrate forms contain Iopamidol with a “syn” conformation of the two symmetric sidearms, while an “anti” conformation was found in the pentahydrate .Chemical Reactions Analysis
The three crystal forms of Iopamidol have been investigated by means of DSC, variable temperature X-ray powder diffraction, and Raman spectroscopy . This study enabled us to highlight the thermal-induced transformations, leading to the discovery of new crystal forms .Physical And Chemical Properties Analysis
Iopamidol has been studied for its partition coefficient, ionization constant of the oxyacylamido-group, critical micelle formation, surface tension, and osmolarity .Mécanisme D'action
Safety and Hazards
Propriétés
Numéro CAS |
1795778-90-3 |
|---|---|
Formule moléculaire |
C17H22I3N3O8 |
Poids moléculaire |
785.138 |
Nom IUPAC |
5-[[(2S)-2-hydroxypropanoyl]amino]-2,4,6-triiodo-1-N,3-N-bis(1,1,3,3-tetradeuterio-1,3-dihydroxypropan-2-yl)benzene-1,3-dicarboxamide |
InChI |
InChI=1S/C17H22I3N3O8/c1-6(28)15(29)23-14-12(19)9(16(30)21-7(2-24)3-25)11(18)10(13(14)20)17(31)22-8(4-26)5-27/h6-8,24-28H,2-5H2,1H3,(H,21,30)(H,22,31)(H,23,29)/t6-/m0/s1/i2D2,3D2,4D2,5D2 |
Clé InChI |
XQZXYNRDCRIARQ-ZESHZVJFSA-N |
SMILES |
CC(C(=O)NC1=C(C(=C(C(=C1I)C(=O)NC(CO)CO)I)C(=O)NC(CO)CO)I)O |
Synonymes |
N,N’-Bis[2-hydroxy-1-(hydroxymethyl)ethyl]-5-[[(2S)-2-hydroxy-1-oxopropyl]amino]-2,4,6-triiodo-1,3-benzenedicarboxamide-d8; Iomapidol-d8; B-15000-d8; SQ-13396-d8; Iopamiro-d8; Iopamiron-d8; Isovue-d8; Jopamiro-d8; Niopam-d8; Solutrast-d8; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Oxireno[a]indolizine](/img/structure/B587497.png)
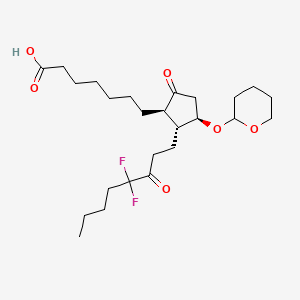
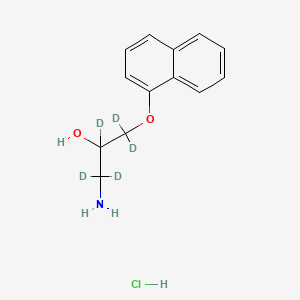
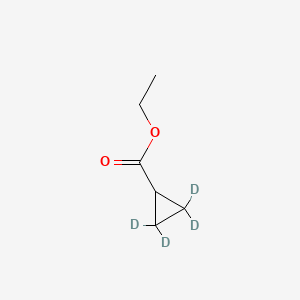
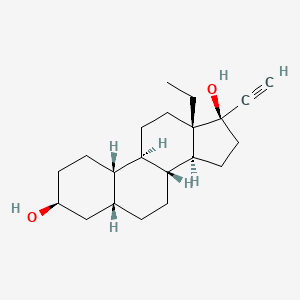
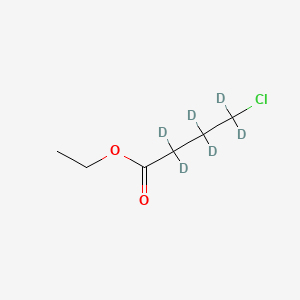
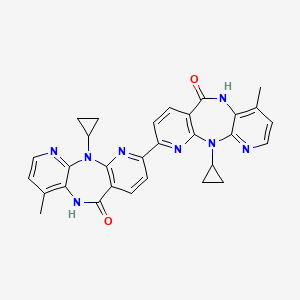
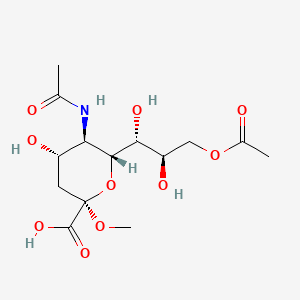
![N-{2-[(3-Hydroxyphenyl)(methyl)amino]ethyl}acetamide](/img/structure/B587515.png)